molecular formula C14H14N6 B10870347 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Cat. No.: B10870347
M. Wt: 266.30 g/mol
InChI Key: VRYAOQCSBVCYSG-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles.

Preparation Methods

The synthesis of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves the reaction of suitable precursors under specific conditions. One common method involves the condensation of a chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H14N6/c1-9-8-10(2)16-13(15-9)18-14-17-12(19-20-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20)

InChI Key

VRYAOQCSBVCYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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